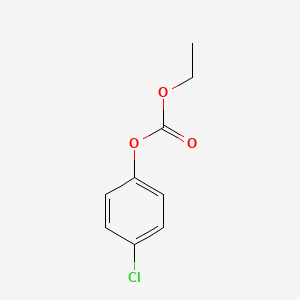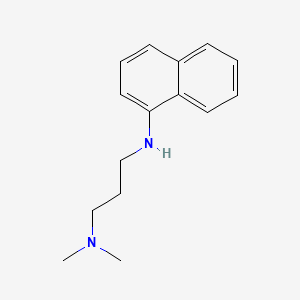
5-Cyclopropyl-5-phenylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-5-phenylhydantoin is a chemical compound belonging to the hydantoin class. Hydantoins are known for their diverse biological activities, particularly in the treatment of epilepsy and cardiac arrhythmias. This compound is structurally characterized by a cyclopropyl group and a phenyl group attached to the hydantoin ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-5-phenylhydantoin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized using urea or thiourea in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced hydantoin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups can be replaced by other functional groups. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated hydantoins.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticonvulsant and antiarrhythmic agent.
Medicine: Potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases. Its unique structure allows for selective targeting of specific molecular pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-5-phenylhydantoin involves its interaction with voltage-gated sodium channels in neurons and cardiac cells. By binding to these channels, the compound stabilizes their inactivated state, thereby reducing the frequency and intensity of action potentials . This results in anticonvulsant and antiarrhythmic effects. Additionally, the compound may interact with other molecular targets, such as calcium channels and neurotransmitter receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant and antiarrhythmic drug. It shares a similar hydantoin core but has two phenyl groups instead of a cyclopropyl and a phenyl group.
5-Methyl-5-phenylhydantoin: Another hydantoin derivative with anticonvulsant properties. It has a methyl group in place of the cyclopropyl group.
Uniqueness: 5-Cyclopropyl-5-phenylhydantoin is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
88807-86-7 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
5-cyclopropyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(9-6-7-9,14-11(16)13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16) |
InChI-Schlüssel |
YNUMJKGENBAOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


